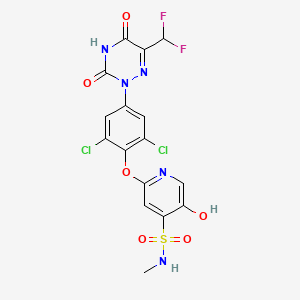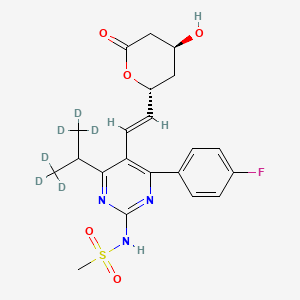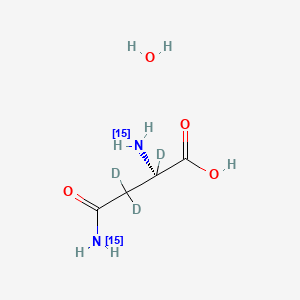
L-Asparagine-15N2,d3 (monohydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparagine-d3,15N2 (monohydrate) is a labeled form of L-Asparagine, a non-essential amino acid. This compound is marked with deuterium (d3) and nitrogen-15 (15N2) isotopes, making it useful in various scientific research applications. L-Asparagine plays a crucial role in the metabolic control of cell functions, particularly in nerve and brain tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine-d3,15N2 (monohydrate) involves the incorporation of stable isotopes into the L-Asparagine molecule. The process typically includes the use of deuterated and nitrogen-15 labeled precursors. The reaction conditions are carefully controlled to ensure the incorporation of these isotopes without altering the amino acid’s structure .
Industrial Production Methods
Industrial production of L-Asparagine-d3,15N2 (monohydrate) follows similar synthetic routes but on a larger scale. The process involves the use of advanced techniques to ensure high purity and yield. The product is then subjected to rigorous quality control measures to confirm the isotopic labeling and purity .
Chemical Reactions Analysis
Types of Reactions
L-Asparagine-d3,15N2 (monohydrate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Asparagine-d3,15N2 (monohydrate) can lead to the formation of aspartic acid derivatives .
Scientific Research Applications
L-Asparagine-d3,15N2 (monohydrate) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism.
Biology: Helps in studying protein synthesis and degradation, as well as the role of asparagine in cellular functions.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the production of labeled compounds for research and development purposes.
Mechanism of Action
L-Asparagine-d3,15N2 (monohydrate) exerts its effects through its involvement in the metabolic control of cell functions. It is synthesized from aspartic acid and ammonia by the enzyme asparagine synthetase. This reaction attaches ammonia to aspartic acid in an amidation reaction, forming asparagine. The compound is also used as a structural component in many proteins, contributing to their stability and function .
Comparison with Similar Compounds
Similar Compounds
L-Asparagine-13C4,15N2,d3 (monohydrate):
L-Asparagine-15N2 (monohydrate): Labeled only with nitrogen-15, this compound is used in studies focusing on nitrogen metabolism.
Uniqueness
L-Asparagine-d3,15N2 (monohydrate) is unique due to its dual labeling with deuterium and nitrogen-15. This dual labeling allows for more precise tracking and quantification in metabolic studies, providing a deeper understanding of the pathways and mechanisms involved .
Properties
Molecular Formula |
C4H10N2O4 |
|---|---|
Molecular Weight |
155.14 g/mol |
IUPAC Name |
(2S)-2,4-bis(15N)(azanyl)-2,3,3-trideuterio-4-oxobutanoic acid;hydrate |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i1D2,2D,5+1,6+1; |
InChI Key |
RBMGJIZCEWRQES-BGLCYKSPSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C(=O)[15NH2])[15NH2].O |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




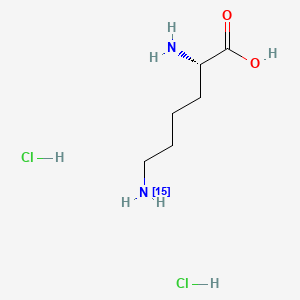

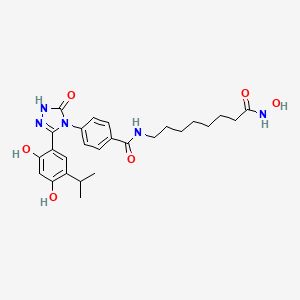

![Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate](/img/structure/B12411986.png)

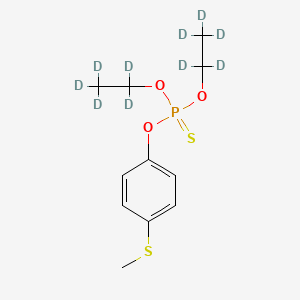
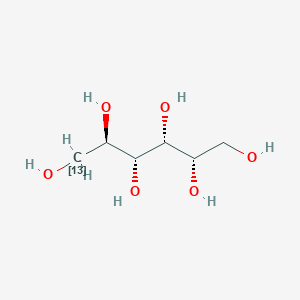
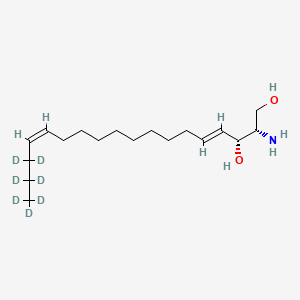
![[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13S)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12412009.png)
